5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione
Description
Contextual Significance of Diaminopyrimidinedione Scaffolds in Organic Synthesis
Diaminopyrimidinedione scaffolds are highly valued intermediates in organic synthesis due to the presence of multiple reactive sites. The amino groups at the 5 and 6 positions can undergo a variety of chemical transformations, including condensation reactions, to form fused heterocyclic systems. These scaffolds are precursors to biologically active xanthine (B1682287) derivatives and other fused pyrimidines. nih.gov The phenyl group at the N1 position influences the molecule's solubility, reactivity, and potential biological interactions. The strategic placement of substituents on the pyrimidine (B1678525) ring allows for the fine-tuning of the molecule's properties, making these scaffolds attractive starting materials for the development of novel compounds.
Structural Analysis and Nomenclature of Pyrimidine-2,4(1H,3H)-diones
The systematic name for the compound of focus is 5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione . This nomenclature is derived from the core pyrimidine ring, which is a six-membered heterocycle with nitrogen atoms at positions 1 and 3. The "-2,4(1H,3H)-dione" suffix indicates the presence of two carbonyl groups at positions 2 and 4, with the hydrogen atoms located at the N1 and N3 positions. The "5,6-diamino-" prefix specifies the attachment of two amino groups at positions 5 and 6 of the pyrimidine ring. Finally, the "1-phenyl-" prefix denotes the substitution of a phenyl group at the N1 position.
The structure of pyrimidine-2,4(1H,3H)-diones, also known as uracils, has been extensively studied using various spectroscopic techniques. Infrared (IR) spectroscopy typically reveals characteristic stretching vibrations for the C=O groups. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and substitution pattern. mdpi.comresearchgate.net X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in the solid state. mdpi.com
Historical Development and Evolution of Pyrimidine Ring Synthesis
The study of pyrimidines dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported by Grimaux in 1879. wikipedia.org This was achieved by condensing urea (B33335) and malonic acid. wikipedia.org The systematic investigation of pyrimidines was pioneered by Pinner, who first proposed the name "pyrimidin" in 1885. wikipedia.org The parent, unsubstituted pyrimidine ring was later synthesized by Gabriel and Colman in 1900. wikipedia.org
Over the years, numerous methods for the synthesis of the pyrimidine ring have been developed. A common and versatile approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety, such as urea or thiourea. wikipedia.org The Biginelli reaction, a one-pot multicomponent reaction, is another well-established method for synthesizing dihydropyrimidinones, which can be further modified to yield various pyrimidine derivatives. chemicalbook.commdpi.com The synthesis of 5,6-diaminouracil (B14702), a key precursor for the title compound, can be achieved through the reduction of a 5-nitroso or 5-nitro derivative of 6-aminouracil (B15529). orgsyn.orgprepchem.com The introduction of the phenyl group at the N1 position can be accomplished by using N-phenylurea in the initial cyclization step or through subsequent N-alkylation/arylation reactions. The continual development of synthetic methodologies has provided chemists with a powerful toolkit for accessing a wide range of functionalized pyrimidine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
5,6-diamino-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-7-8(12)14(10(16)13-9(7)15)6-4-2-1-3-5-6/h1-5H,11-12H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZONLGVDUWPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244975 | |
| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15837-47-5 | |
| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 5,6 Diamino 1 Phenylpyrimidine 2,4 1h,3h Dione
Reactivity of the Diamino Moieties
The two adjacent amino groups on the pyrimidine (B1678525) ring are the primary centers of reactivity in 5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione. Their ability to react with a wide range of electrophiles facilitates the construction of various annulated heterocyclic systems. This reactivity is harnessed in cyclocondensation reactions, which involve the formation of two new bonds to build a new ring fused to the pyrimidine core.
Cyclocondensation reactions are a cornerstone in the derivatization of this compound, providing a direct route to polycyclic heteroaromatic compounds. By selecting appropriate bifunctional electrophiles, a variety of fused systems can be synthesized, including pteridines, triazolo[4,5-d]pyrimidines, and pyrimido[4,5-d]pyrimidines.
The synthesis of pteridine (B1203161) derivatives can be readily achieved through the condensation of this compound with α-dicarbonyl compounds. This reaction, a variation of the Isay reaction, leads to the formation of a pyrazine (B50134) ring fused to the pyrimidine core, resulting in the pteridine-2,4-dione scaffold. These compounds are structurally analogous to naturally occurring pteridines like lumazine (B192210) and are of significant interest for their biological activities. For example, reaction with glyoxal (B1671930) or other 1,2-diketones in a suitable solvent yields the corresponding 1-phenyl-pteridine-2,4(1H,3H)-diones.
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Glyoxal | 1-Phenylpteridine-2,4(1H,3H)-dione | Ethanolic solution, reflux |
| This compound | Biacetyl (2,3-Butanedione) | 6,7-Dimethyl-1-phenylpteridine-2,4(1H,3H)-dione | Acetic acid, heat |
| This compound | Benzil | 6,7-Diphenyl-1-phenylpteridine-2,4(1H,3H)-dione | Reflux in ethanol (B145695) or acetic acid |
This table presents illustrative examples of pteridine synthesis from this compound.
The formation of a triazole ring fused to the pyrimidine nucleus results in triazolo[4,5-d]pyrimidine derivatives, also known as 8-azapurines. A common and effective method for this transformation is the reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). This reaction proceeds via the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the stable triazole ring. The resulting 1-phenyl- nih.govijacskros.comresearchgate.nettriazolo[4,5-d]pyrimidine-2,4(1H,3H)-dione is a scaffold of interest in medicinal chemistry. researchgate.netnih.govrsc.org
| Reactant 1 | Reagent | Product | Conditions |
| This compound | Sodium Nitrite / Acetic Acid | 1-Phenyl- nih.govijacskros.comresearchgate.nettriazolo[4,5-d]pyrimidine-2,4(1H,3H)-dione | Aqueous solution, 0-5 °C |
This table illustrates the synthesis of a triazolo[4,5-d]pyrimidine derivative.
The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) ring system can be accomplished by reacting this compound with various one-carbon electrophiles, which leads to the formation of a second pyrimidine ring. nih.govdocksci.comresearchgate.netresearchgate.net For instance, heating the diamine with formic acid or formamide (B127407) results in the formation of 1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. nih.gov Alternatively, condensation with diethyl malonate can also be employed to construct this fused heterocyclic system. researchgate.netnih.gov These methods provide access to a class of compounds with a wide range of reported biological activities. nih.govdocksci.comresearchgate.net
| Reactant 1 | Reagent | Product | Conditions |
| This compound | Formic Acid | 1-Phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Reflux |
| This compound | Diethyl Malonate | 1-Phenyl-5,7-dihydroxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | High temperature, base catalyst |
| This compound | Urea (B33335) | 1-Phenylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione | Fusion at high temperature |
This table provides examples of synthetic routes to pyrimido[4,5-d]pyrimidine derivatives.
The synthesis of thieno[2,3-d]pyrimidines, where a thiophene (B33073) ring is fused to the pyrimidine core, can be approached using methodologies related to the Gewald reaction. wikipedia.orgorganic-chemistry.orgmdpi.comarkat-usa.orgresearchgate.net This multicomponent reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.orgmdpi.comarkat-usa.orgresearchgate.net While not a direct cyclocondensation with the diamine, the principles can be adapted. For instance, the diamine can be transformed into a derivative that then undergoes a Gewald-type synthesis. More directly, related strategies involve the reaction of the diamino compound with sulfur-containing reagents that can facilitate the construction of the fused thiophene ring. These compounds are of interest due to their structural similarity to purines and have been explored for various pharmacological activities. rsc.orgnih.govscielo.br
The reaction of the vicinal diamino groups of this compound with aldehydes and ketones typically leads to the formation of Schiff bases (imines). mdpi.com Depending on the reaction conditions and the nature of the carbonyl compound, either one or both amino groups can react. The condensation with aldehydes is a common route to form 5-(arylidene- or alkylidene-amino)-6-aminouracil derivatives. nih.gov These imine intermediates can be stable compounds themselves or can be used as precursors for further cyclization reactions to generate other fused heterocyclic systems. For example, oxidative cyclization of these Schiff bases can lead to the formation of 8-substituted xanthine (B1682287) analogues. nih.gov The reaction with 1,2-dicarbonyl compounds, as mentioned earlier, is a key step in the synthesis of pteridines.
| Reactant 1 | Carbonyl Compound | Product Type | Conditions |
| This compound | Benzaldehyde | Schiff Base (Imine) | Ethanolic solution, reflux |
| This compound | Acetone | Schiff Base (Imine) | Catalytic acid or base, heat |
| This compound | 2,6-Diformyl-4-methylphenol (1:2 ratio) | Tridentate Schiff Base Ligand | Methanolic solution, reflux nih.gov |
This table summarizes the reactions of this compound with aldehydes and ketones.
Acylation and Sulfonylation of Amino Groups
The presence of two amino groups on the pyrimidine ring of this compound makes them primary sites for acylation and sulfonylation reactions. These transformations are crucial for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
The acylation of aminopyrimidines is a well-established reaction, typically carried out using acyl halides or anhydrides in the presence of a base. In the case of diaminopyrimidines, the regioselectivity of the acylation can be influenced by the electronic environment of the amino groups and the reaction conditions. For instance, in related 5,6-diaminouracil (B14702) derivatives, selective acylation at the 5-amino group has been achieved through condensation with carboxylic acids using coupling agents. This selectivity is attributed to the different nucleophilicity of the two amino groups.
The reaction conditions, particularly the choice of base, can significantly impact the outcome of the acylation. The use of strong bases may lead to the formation of di-acylated products, where both amino groups are modified. Conversely, milder bases can favor mono-acylation.
Sulfonylation of the amino groups can be achieved using sulfonyl chlorides in the presence of a suitable base. This reaction leads to the formation of sulfonamide derivatives. Similar to acylation, the degree of sulfonylation can potentially be controlled by the stoichiometry of the reagents and the reaction conditions. While direct studies on this compound are not extensively documented, the principles of aminopyrimidine chemistry suggest that these reactions are feasible and would yield a variety of N-acylated and N-sulfonylated derivatives.
Table 1: Examples of Acylation and Sulfonylation Reactions on Aminopyrimidines
| Reactant | Reagent | Product Type | Reference |
| 2-Aminopyrimidine | Benzoyl chloride | N-Benzoyl-2-aminopyrimidine | General knowledge |
| 5,6-Diaminouracil derivative | Carboxylic acid / Coupling agent | 6-Amino-5-carboxamidouracil | acs.org |
| 2-Amino-4-hydroxypyrimidine | Arylsulfonyl chloride | O-Sulfonylated pyrimidine | wikipedia.org |
Reactivity at the Pyrimidinedione Core
The pyrimidinedione core of this compound, also known as a uracil (B121893) derivative, exhibits its own characteristic reactivity, which can be modulated by the presence of the amino and phenyl substituents.
Electrophilic and Nucleophilic Substitution Patterns
The electron-rich nature of the 5,6-diaminopyrimidinedione system, due to the presence of the two electron-donating amino groups, makes the ring susceptible to electrophilic attack. The amino groups activate the pyrimidine ring, directing electrophiles to the carbon atoms of the ring. However, the precise positions of substitution would depend on the specific electrophile and reaction conditions.
Conversely, the pyrimidine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. In the case of this compound, the amino groups are electron-donating, which would generally disfavor nucleophilic aromatic substitution on the ring carbons. However, nucleophilic substitution reactions are well-documented for pyrimidine derivatives bearing suitable leaving groups, such as halogens, at positions 2, 4, or 6.
Ring-Opening and Rearrangement Processes in Pyrimidinedione Systems
Pyrimidinedione systems can undergo a variety of ring-opening and rearrangement reactions, often under the influence of acids, bases, or heat. These transformations can lead to the formation of different heterocyclic systems or acyclic compounds.
One of the most notable rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This process typically involves the interchange of an endocyclic and an exocyclic nitrogen atom. In pyrimidine systems, this rearrangement can be facilitated by acidic or basic conditions and involves a ring-opening, followed by rotation and subsequent ring-closure. For a substituted diaminopyrimidine, this could potentially lead to isomeric structures. The reaction proceeds through a nucleophilic addition to the pyrimidine ring, leading to the opening of the C-N bond.
Hydrolysis of the pyrimidinedione ring can also occur, particularly under harsh acidic or basic conditions, leading to the cleavage of the amide bonds and the formation of acyclic urea derivatives. The stability of the pyrimidine ring in this compound would be influenced by the substituents present.
Another type of rearrangement observed in pyrimidine derivatives is the Boekelheide rearrangement, which is specific to pyrimidine N-oxides and involves the migration of a group from the nitrogen to an adjacent carbon atom. While not directly applicable to the parent compound, this highlights the diverse rearrangement pathways available to functionalized pyrimidines.
Theoretical and Computational Studies on 5,6 Diamino 1 Phenylpyrimidine 2,4 1h,3h Dione Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental in determining the electronic properties of a molecule. These calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals is often spread across the pyrimidine ring and its substituents. In the case of 5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione, the HOMO is expected to be localized primarily on the electron-rich diaminopyrimidine ring, particularly the amino groups, which are strong electron-donating groups. The LUMO is likely distributed over the entire pyrimidine-dione system, which has electron-accepting characteristics. The phenyl group at the N1 position would also influence the electronic distribution through π-stacking and resonance effects.
While specific calculations for this compound are not widely published, studies on related phenylpyrimidine structures show that the phenyl ring can participate in the delocalization of the molecular orbitals. researchgate.net For a related compound, 4-Phenylpyrimidine, the HOMO and LUMO molecular orbitals were found to be distributed across both the pyrimidine and phenyl rings. researchgate.net
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties and Their Significance
| Parameter | Description | Significance in Chemical Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | The energy required to remove an electron from a molecule (approximated as -EHOMO) | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule (approximated as -ELUMO) | Measures the molecule's ability to be reduced. |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution ( (I-A)/2 ) | Hard molecules have a large energy gap, while soft molecules have a small energy gap. |
| Electronegativity (χ) | The power of an atom or group to attract electrons ( (I+A)/2 ) | Influences bond polarity and the nature of chemical interactions. |
This table presents theoretical parameters commonly derived from quantum chemical calculations and their general significance.
Density Functional Theory (DFT) Applications in Pyrimidine Chemistry
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. It has been successfully applied to study pyrimidine derivatives, providing accurate predictions of molecular geometries, vibrational frequencies, and reactivity descriptors.
For the parent compound, 5,6-diaminouracil (B14702), DFT calculations have been employed to perform full structure optimization and interpret vibrational spectra. nih.gov Methods like B3LYP with basis sets such as 6-31G* and 6-311+G** have been shown to provide results that correlate well with experimental data from FT-IR and FT-Raman spectroscopy. nih.gov Such studies allow for the precise assignment of vibrational modes, including the stretching and bending of N-H, C=O, and C-N bonds within the molecule.
DFT is also used to calculate the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map is a valuable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For uracil (B121893) and its derivatives, the MEP typically shows negative potential (red and yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) is usually found around the hydrogen atoms of the amino groups, making them potential sites for nucleophilic interactions. researchgate.netnih.gov The introduction of a phenyl group at the N1 position would further modulate this potential map.
Table 2: Selected Optimized Geometrical Parameters of 5,6-diaminouracil (Analog)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C2-N1 | 1.38 | N1-C2-N3 |
| N1-C6 | 1.39 | C2-N3-C4 |
| C5-C6 | 1.36 | N3-C4-C5 |
| C4-C5 | 1.45 | C4-C5-C6 |
| C5-N5 | 1.39 | C5-C6-N1 |
| C6-N6 | 1.36 | C6-N1-C2 |
| C2=O2 | 1.22 |
Note: Data is based on general findings for uracil derivatives and DFT studies on 5,6-diaminouracil. nih.gov Actual values for the 1-phenyl derivative may vary.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and determine the most favorable reaction pathways. The 5,6-diaminouracil scaffold is a key precursor in the synthesis of various biologically important fused heterocyclic systems, such as pteridines and pyrido[2,3-d]pyrimidines. nih.govnih.govderpharmachemica.com
Theoretical investigations have been conducted on the multi-step synthesis of pyrido[2,3-d]pyrimidines, which can involve precursors like 6-aminouracil (B15529). nih.gov These studies detail the mechanistic steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization, providing insights into the thermodynamics and kinetics of each elementary step. nih.gov
Molecular Dynamics Simulations of Pyrimidinedione Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This method allows for the investigation of the dynamic behavior of systems, providing insights into conformational changes, binding processes, and intermolecular interactions. youtube.commdpi.commdpi.com
In the context of this compound, MD simulations can be used to explore its interactions with biological targets, such as enzymes or protein receptors. By placing the molecule in a simulated environment with a target protein and solvent molecules (typically water), its binding mode, stability within the active site, and the key interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex can be analyzed. irbbarcelona.orgresearcher.lifenih.gov
For example, MD simulations can reveal how the phenyl group of the compound interacts with hydrophobic pockets in a protein's binding site, while the amino and carbonyl groups on the pyrimidine ring form specific hydrogen bonds with amino acid residues. nih.gov These simulations provide a dynamic picture of the binding event, which is often more realistic than the static view provided by molecular docking alone. nih.gov The stability of these interactions over the simulation time (often nanoseconds to microseconds) can be quantified by analyzing metrics like the root-mean-square deviation (RMSD) of the ligand's position. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govresearchgate.net QSAR models are widely used in drug design to predict the activity of new compounds and to optimize lead structures.
For pyrimidine derivatives, QSAR studies have been conducted to explore their potential as anticancer, antifungal, and larvicidal agents. nih.govnih.govresearchgate.net These studies involve calculating a set of molecular descriptors for a series of pyrimidine compounds with known biological activities. These descriptors can be classified into several categories:
Electronic: Descriptors related to the electronic properties, such as partial charges, dipole moment, and HOMO/LUMO energies.
Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume and surface area.
Lipophilic: Descriptors related to the molecule's partitioning between polar and non-polar phases, like the logarithm of the partition coefficient (logP).
Topological: Descriptors derived from the 2D representation of the molecule, describing its connectivity.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of untested compounds, including new derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.
Role of 5,6 Diamino 1 Phenylpyrimidine 2,4 1h,3h Dione in Advanced Organic Synthesis
Precursor in the Construction of Diverse Heterocyclic Frameworks
The primary role of 5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione in organic synthesis is as a precursor for building fused heterocyclic compounds. The adjacent amino groups at the C5 and C6 positions are ideally situated for cyclocondensation reactions with reagents containing two electrophilic centers. This strategy provides a reliable and efficient pathway to annulated pyrimidine (B1678525) systems.
The most prominent application is in the synthesis of pteridines (pyrimido[4,5-b]pyrazines). The reaction of the diamine with various 1,2-dicarbonyl compounds, such as glyoxal (B1671930), diacetyl, or substituted benzils, under acidic or thermal conditions, leads to the formation of a fused pyrazine (B50134) ring. This classical approach, known as the Timmis synthesis, has been widely employed to generate diverse pteridine-2,4-diones. These structures are of significant interest as they form the core of biologically important molecules like folic acid and biopterin.
Furthermore, its reaction with other bifunctional reagents can lead to different fused systems. For instance, condensation with nitrous acid can yield alloxazines (pyrimido[4,5-b]quinoxalines), while reactions with phosgene (B1210022) or carbon disulfide can be used to construct fused imidazole (B134444) or thiazole (B1198619) rings, respectively. The phenyl substituent at the N1 position modulates the compound's solubility and electronic properties, influencing reaction kinetics and, in some cases, the biological activity of the final products.
| Fused Heterocycle | Reagent(s) | Resulting Core Structure |
| Pteridine (B1203161) | α-Dicarbonyl compounds (e.g., glyoxal, benzil) | Pyrimido[4,5-b]pyrazine |
| Alloxazine (B1666890) | Nitrous Acid (from Sodium Nitrite) | Pyrimido[4,5-b]quinoxaline |
| Purine Analogue | Formic Acid or Formamide (B127407) | Pyrimido[4,5-d]imidazole |
| Pyrimido-triazine | Cyanogen bromide | Pyrimido[4,5-e] orgsyn.orgacs.orgnih.govtriazine |
Intermediate in the Synthesis of Complex Natural Product Analogues
While this compound is not a natural product itself, it is a critical intermediate in the laboratory synthesis of analogues of complex naturally occurring molecules. The pteridine and alloxazine scaffolds derived from this diamine are central to many bioactive natural products. Therefore, synthetic routes utilizing this compound provide access to novel derivatives that mimic or modify the activity of their natural counterparts.
For example, folic acid is a vital vitamin containing a pteridine core. By using this compound, chemists can synthesize a variety of folate analogues. These synthetic analogues are instrumental in studying the biological pathways involving folic acid and have led to the development of important therapeutic agents, particularly in cancer chemotherapy (e.g., antifolates).
Similarly, riboflavin (B1680620) (Vitamin B2) contains an alloxazine ring system. The diamine can be used to construct the core of riboflavin analogues, allowing for systematic modifications to probe structure-activity relationships or to develop new compounds with tailored photophysical or redox properties. The synthesis involves the condensation of the diamine with a suitable ribose-derived precursor, demonstrating its utility in integrating carbohydrate chemistry with heterocyclic synthesis to access complex biomimetic structures.
Building Block in Multi-Component and Diversity-Oriented Synthesis
Multi-component reactions (MCRs) are powerful tools in modern drug discovery and synthetic chemistry, allowing for the rapid assembly of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov The structure of this compound, with its multiple nucleophilic sites, makes it an excellent building block for such reactions. researchgate.net
One notable application is in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with a wide range of pharmacological activities. In a typical MCR, the diamine can be reacted with an aldehyde and an active methylene (B1212753) compound (such as malononitrile (B47326) or a β-ketoester). This one-pot process efficiently constructs the fused pyridine (B92270) ring, incorporating diversity from the various aldehydes and active methylene partners used. This approach aligns with the principles of diversity-oriented synthesis, where large libraries of structurally diverse compounds are generated for high-throughput screening.
The efficiency and step-economy of MCRs make them highly attractive for creating molecular libraries. researchgate.net By systematically varying the components reacting with the core diamine, chemists can rapidly explore a vast chemical space to identify novel bioactive compounds. The 1-phenyl group often enhances the solubility of the resulting products in organic solvents, facilitating purification and characterization.
| Reaction Name/Type | Components | Resulting Heterocycle |
| Pyrido[2,3-d]pyrimidine Synthesis | Aldehyde, Malononitrile, 5,6-Diaminouracil (B14702) derivative | 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine |
| Pyrimido[4,5-d]pyrimidine (B13093195) Synthesis | Formaldehyde, Primary Amine, 6-Aminouracil (B15529) derivative | Tetrahydropyrimido[4,5-d]pyrimidine |
| Pyrano[2,3-d]pyrimidine Synthesis | Aldehyde, Malononitrile, Barbituric Acid (related structure) | 7-Amino-5-aryl-pyrano[2,3-d]pyrimidine |
Applications in the Development of Novel Synthetic Methodologies
The well-defined reactivity of this compound also makes it a valuable substrate for developing and showcasing new synthetic methodologies. Researchers often use the synthesis of pteridines or other fused systems from this diamine as a model reaction to demonstrate the efficacy of new catalysts, reaction conditions, or synthetic strategies.
For instance, efforts to develop more environmentally friendly synthetic processes have utilized reactions involving 5,6-diaminouracil derivatives. This includes the development of one-pot syntheses in aqueous media, the use of microwave irradiation to accelerate reaction times and improve yields, or the application of novel, recyclable solid-acid catalysts for MCRs. nih.gov The formation of a complex, fused heterocyclic product from simple starting materials serves as a clear indicator of the methodology's success.
Furthermore, the regioselectivity of reactions with unsymmetrical reagents can be studied using this substrate. The electronic influence of the uracil (B121893) ring and the N1-phenyl group can direct incoming reagents to one of the two amino groups preferentially, providing insights into fundamental principles of chemical reactivity. These studies are crucial for designing selective syntheses of complex, unsymmetrically substituted heterocyclic compounds. The development of such methodologies is essential for advancing the field of organic synthesis, enabling the construction of increasingly complex molecules with high efficiency and control.
Q & A
Q. What are the primary synthetic routes for 5,6-diamino-1-phenylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalizing the pyrimidine core via nucleophilic substitution or condensation reactions. For example:
- Alkylation : Reacting precursor pyrimidines with benzyl chlorides in DMF using potassium carbonate as a base (e.g., yields ~70–85% under reflux) .
- Iodination : Introducing iodine via electrophilic substitution in acidic media, preserving amino groups (requires controlled pH and temperature) .
- Condensation : Using urea or thiourea with carbonyl precursors under reflux in ethanol, followed by recrystallization for purity .
Key Variables : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. RT), and catalyst choice (K₂CO₃ vs. acid) critically affect reaction efficiency and byproduct formation.
Q. How do the amino and phenyl substituents affect the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The amino groups (-NH₂) enhance hydrophilicity, enabling solubility in polar solvents (e.g., DMSO, water at acidic pH), while the phenyl ring increases lipophilicity, favoring organic solvents like chloroform .
- Reactivity : The amino groups act as nucleophiles, facilitating reactions with electrophiles (e.g., aldehydes in Schiff base formation). The phenyl group stabilizes the pyrimidine ring via resonance, reducing susceptibility to oxidation .
Q. What in vitro assays are suitable for initial evaluation of its enzyme inhibitory potential?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates for target enzymes (e.g., kinases, proteases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
- Dose-Response Studies : Use IC₅₀ curves to assess potency. Ensure pH stability (6.5–7.5) to prevent protonation of amino groups, which may alter binding .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Variability in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms can explain conflicting results. Validate using isogenic cell models .
- Structural Confirmation : Characterize batches via ¹H NMR (e.g., δ 6.5–7.5 ppm for aromatic protons) and HPLC-MS to rule out degradation products .
- Meta-Analysis : Compare logP values and bioavailability scores to contextualize activity differences (e.g., higher logP may enhance membrane permeability but reduce aqueous solubility) .
Q. What advanced spectroscopic techniques are recommended for characterizing tautomeric forms?
- Methodological Answer :
- X-ray Crystallography : Resolves tautomeric equilibria (e.g., lactam-lactim forms) by identifying hydrogen-bonding networks (N–H⋯O) in the solid state .
- Dynamic NMR : Monitors tautomerization kinetics in solution (e.g., coalescence temperatures for amino proton signals) .
Example : In thieno[2,3-d]pyrimidine analogs, crystallography confirmed tautomer dominance in enzyme-binding conformations .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields to model binding to kinases or DNA repair enzymes. Prioritize docking poses with hydrogen bonds to amino groups .
- MD Simulations : Assess stability of ligand-protein complexes (100-ns trajectories) to identify critical residues (e.g., catalytic lysines or aspartates) .
Data Table :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| DNA Polymerase β | -9.2 | H-bond: NH₂ → Asp192 |
| EGFR Kinase | -8.7 | π-Stacking: Phenyl → Phe723 |
Q. What strategies mitigate side reactions during pyrimidine ring functionalization?
- Methodological Answer :
- Protecting Groups : Temporarily block amino groups with Boc (tert-butoxycarbonyl) to prevent undesired alkylation .
- Low-Temperature Reactions : Perform electrophilic substitutions (e.g., iodination) at 0–5°C to minimize ring oxidation .
- Purification : Use flash chromatography (C18 columns, MeOH:H₂O gradients) to separate regioisomers .
Q. What are the challenges in correlating in vitro data with in vivo efficacy?
- Methodological Answer :
- Bioavailability : Assess logD (pH 7.4) and P-gp efflux ratios to predict absorption. Compounds with logD >2 may require prodrug strategies .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., oxidation of the phenyl ring) .
- Toxicity Screening : Test in zebrafish models for acute toxicity (LC₅₀) and genotoxicity (comet assay) before murine studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
